molecular formula C16H14N2O2 B2655295 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid CAS No. 748792-94-1

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Cat. No.: B2655295
CAS No.: 748792-94-1
M. Wt: 266.3
InChI Key: DTOHJQTXBPSUKB-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with phenylacetic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Another benzimidazole derivative with similar structural features but different functional groups.

    1H-benzimidazole-2-carboxylic acid: A compound with a carboxylic acid group at a different position on the benzimidazole ring.

    2-(2-phenyl-1H-benzimidazol-1-yl)acetic acid: A structurally related compound with an acetic acid moiety.

Uniqueness

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antiviral, and anticancer therapies. This article provides an in-depth exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

  • IUPAC Name : 3-(1-phenylbenzimidazol-2-yl)propanoic acid
  • CAS Number : 748792-94-1
  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 270.30 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative, often phenylacetic acid. The reaction is usually conducted under acidic conditions with dehydrating agents like polyphosphoric acid or concentrated sulfuric acid at elevated temperatures. Recent advancements in continuous flow reactors and microwave-assisted synthesis have optimized yield and purity levels for industrial applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. However, further research is needed to fully elucidate these mechanisms and establish effective dosages .

Anticancer Potential

One of the most promising areas of research for this compound is its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it has shown the ability to inhibit enzymes that promote tumor growth, making it a potential therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and metabolism.
  • Receptor Modulation : It can bind to receptors on cell surfaces, altering signal transduction pathways that affect cell growth and differentiation .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL .
Study BAntiviral ActivityShowed significant reduction in viral load in infected cell cultures .
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.

Properties

IUPAC Name

3-(1-phenylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOHJQTXBPSUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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